3-Chloro-5-iodoaniline
Overview
Description
3-Chloro-5-iodoaniline is a chemical compound with the molecular formula C6H5ClIN . It has an average mass of 253.468 Da and a monoisotopic mass of 252.915512 Da .
Synthesis Analysis
The synthesis of this compound can be achieved through a six-step conversion synthesis from aniline . The process involves adding a protecting group on the amino group via acetylation, which activates the ring for electrophilic aromatic substitution using halogens and maintains its ortho/para directing factor .Molecular Structure Analysis
The molecular structure of this compound consists of 9 heavy atoms . It has a molar refractivity of 48.3±0.3 cm³ . The InChI code for this compound is 1S/C6H5ClIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 .Physical and Chemical Properties Analysis
This compound has a density of 2.0±0.1 g/cm³, a boiling point of 319.8±27.0 °C at 760 mmHg, and a flash point of 147.2±23.7 °C . It has a molar volume of 125.7±3.0 cm³ . The compound has 1 H-bond acceptor, 2 H-bond donors, and no freely rotating bonds .Scientific Research Applications
Synthesis of Pharmaceuticals and Dyes : 3-Chloro-5-iodoaniline is used as a chemical intermediate in the manufacture of various pharmaceuticals and dyes. It shows potential for industrial applications due to its easy preparation and stability under various conditions (Wang et al., 2016).
Environmental and Health Studies : Research has been conducted on the nephrotoxic effects of haloanilines, including this compound, which is important for understanding its environmental and health impacts (Hong et al., 2000).
Chemical Reactions and Synthesis : Studies on the reactions involving haloanilines, including chlorination and iodination processes, provide insights into the reactivity and potential uses of this compound in synthetic chemistry (Dey & Desiraju, 2004).
Environmental Fate and Transport : Research on the sorption, degradation, and transport behavior of various iodine species, including 4-iodoaniline, is crucial for understanding the environmental behavior of this compound (Hu, Moran, & Gan, 2012).
Photocatalytic Degradation Studies : Investigations into the photocatalytic oxidation of chloroanilines provide insights into the environmental degradation pathways of this compound (Choy & Chu, 2008).
Advanced Pharmaceutical Intermediates : this compound is involved in the synthesis of advanced pharmaceutical intermediates, such as in the preparation of HIV non-nucleoside reverse transcriptase inhibitors (Mayes et al., 2010).
Photochemical Studies : The photochemistry of haloanilines, including this compound, is studied to understand their behavior under light exposure, which is significant for photodegradation processes and phototoxicity studies (Freccero, Fagnoni, & Albini, 2003).
Disinfection Byproducts in Water : Studies on iodinated disinfection byproducts in drinking water, which can include compounds related to this compound, are important for understanding their impact on water quality and human health (Richardson et al., 2008).
Safety and Hazards
Mechanism of Action
In terms of pharmacokinetics, the properties of a specific aniline can vary widely depending on its structure. Factors such as solubility, stability, and the presence of specific functional groups can influence how the compound is absorbed, distributed, metabolized, and excreted in the body .
The action of anilines and their derivatives can also be influenced by environmental factors. For example, factors such as temperature, pH, and the presence of other chemicals can affect the stability and reactivity of these compounds .
Properties
IUPAC Name |
3-chloro-5-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRQKPOHPGXPSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569467 | |
Record name | 3-Chloro-5-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83171-49-7 | |
Record name | 3-Chloro-5-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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